Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
Overview
Description
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate is a unique bicyclic compound with the molecular formula C11H16N2O4. It is known for its distinctive structure, which includes a diazabicyclo framework. This compound is often used in various chemical research and industrial applications due to its reactivity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate typically involves the reaction of diethyl azodicarboxylate with cyclopentadiene. This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction is usually performed in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable intermediates that facilitate the formation of desired products. The pathways involved often include nucleophilic addition, elimination, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester
- 7-Isopropylidene-5-methyl-2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, diethyl ester
Uniqueness
This compound is unique due to its diazabicyclo structure, which imparts specific reactivity and stability. This makes it a valuable compound in various chemical reactions and applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4/c1-3-16-10(14)12-8-5-6-9(7-8)13(12)11(15)17-4-2/h5-6,8-9H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMAKWQGDHULQOS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CC(N1C(=O)OCC)C=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70286197 | |
Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14011-60-0 | |
Record name | MLS002608604 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2,3-diazabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70286197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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